molecular formula C15H21BrClNO B3135562 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine CAS No. 401802-68-4

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine

Cat. No.: B3135562
CAS No.: 401802-68-4
M. Wt: 346.69 g/mol
InChI Key: PDSHQZBTONOLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromo and chloro substituent on the phenoxy group, which is attached to a propyl chain linked to a methylpiperidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 1-bromo-3-chloropropane.

    Formation of Intermediate: The 4-bromo-2-chlorophenol undergoes a nucleophilic substitution reaction with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 3-(4-bromo-2-chlorophenoxy)propane.

    Final Product Formation: The intermediate 3-(4-bromo-2-chlorophenoxy)propane is then reacted with 4-methylpiperidine under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo and chloro substituents on the phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products with different substituents replacing the bromo or chloro groups.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Dehalogenated products.

Scientific Research Applications

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine
  • 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Comparison: 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine is unique due to the presence of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

1-[3-(4-bromo-2-chlorophenoxy)propyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrClNO/c1-12-5-8-18(9-6-12)7-2-10-19-15-4-3-13(16)11-14(15)17/h3-4,11-12H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSHQZBTONOLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine
Reactant of Route 4
Reactant of Route 4
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.